

Application Note: Quantitative Analysis of Tris(2-ethylhexyl)amine (TEHA) in Pharmaceutical Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tris(2-ethylhexyl)amine*

Cat. No.: *B109123*

[Get Quote](#)

Authored by: Gemini, Senior Application Scientist

Abstract

Tris(2-ethylhexyl)amine (TEHA) is a tertiary amine utilized in various industrial applications, including as a component in the synthesis of materials used in pharmaceutical manufacturing and packaging systems.^[1] As a potential leachable or extractable, its presence in a final drug product must be monitored to ensure patient safety and product quality.^[2] The analysis of TEHA presents a challenge due to its non-polar nature and lack of a significant UV chromophore, making detection by standard HPLC-UV methods difficult.^[3] This application note provides detailed protocols for the robust and sensitive quantification of TEHA using Gas Chromatography-Mass Spectrometry (GC-MS) and an alternative method using High-Performance Liquid Chromatography coupled with a universal detector. These methods are designed for researchers, quality control analysts, and drug development professionals. Furthermore, a comprehensive guide to method validation, grounded in the principles of ICH Q2(R1), is presented to ensure the suitability and reliability of the analytical procedures.^[4]

Introduction: The Rationale for TEHA Quantification

Tris(2-ethylhexyl)amine is a high molecular weight, viscous liquid with very low solubility in water.^{[5][6]} In the pharmaceutical context, it is most relevant as a potential leachable, a compound that can migrate from container closure systems, tubing, or other plastic

components into the drug product over its shelf life.^[7] The presence of such impurities, even at trace levels, can impact the drug product's efficacy and, more importantly, pose a safety risk to the patient. Regulatory bodies therefore require rigorous studies to identify and quantify any such leachables.^[2]

The primary analytical challenge with TEHA is its molecular structure. Lacking a UV-absorbing aromatic ring or conjugated system, it is essentially invisible to the most common HPLC detector, the UV-Vis spectrophotometer.^[3] Therefore, methods must be employed that do not rely on the analyte's chromophoric properties. Gas chromatography is an ideal technique for volatile and semi-volatile compounds like TEHA, and coupling it with a mass spectrometer provides definitive identification and sensitive quantification.^{[5][8]} For laboratories where GC is not ideal or for orthogonal confirmation, HPLC with a universal detector such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) offers a powerful alternative.^[3]

This guide provides the foundational protocols to establish a reliable analytical workflow for TEHA, from sample preparation to final validation, ensuring data integrity and regulatory compliance.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

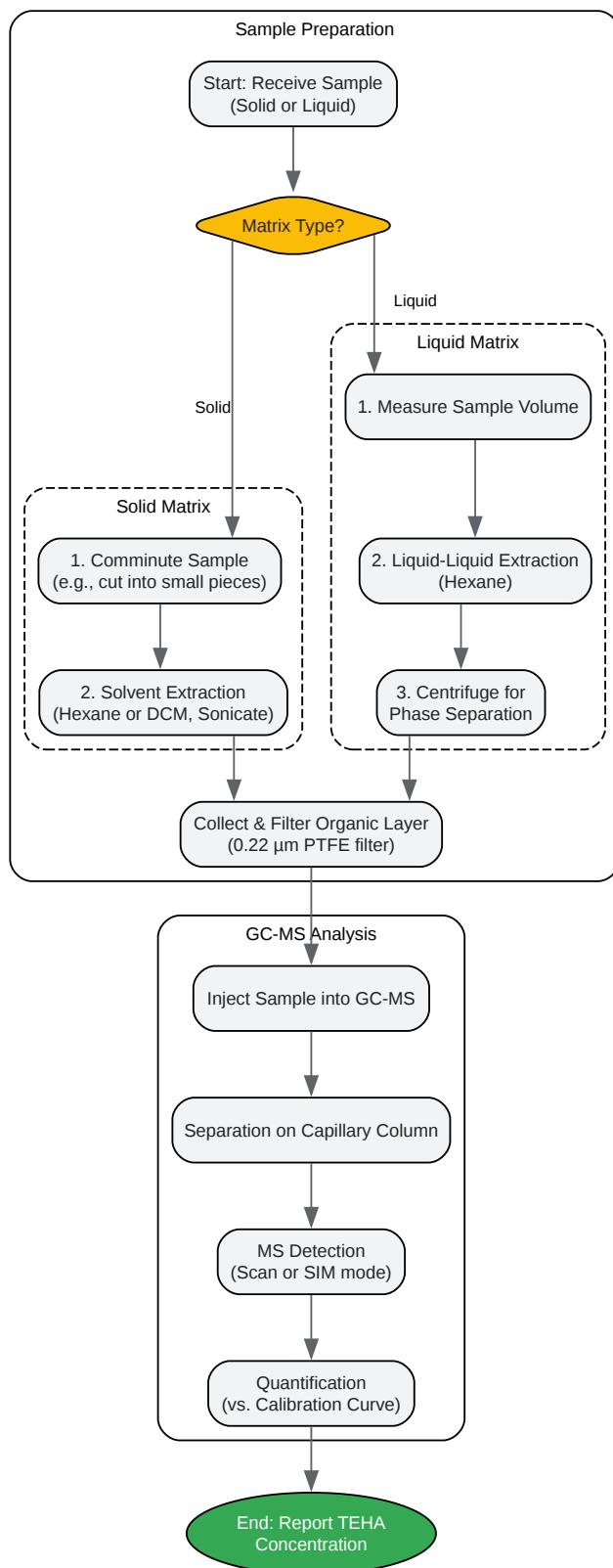
Principle of the Method

This method is the preferred approach for its high specificity and sensitivity. Samples are prepared via solvent extraction to isolate TEHA from the sample matrix. The extract is injected into the GC, where TEHA is volatilized and separated from other components on a capillary column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for unambiguous identification, while the signal intensity of a specific ion is used for precise quantification.

Experimental Protocol: Sample Preparation

The choice of sample preparation depends on the matrix. The following protocols address both solid and liquid samples.

A. Extraction from Solid Matrix (e.g., Polymer Tubing, Container Closure)


- Sample Comminution: Cut the solid sample material into small pieces (e.g., 1 cm squares) to maximize the surface area for extraction.[9]
- Weighing: Accurately weigh approximately 500 mg of the comminuted sample into a clean glass vial.
- Solvent Addition: Add 10 mL of a suitable extraction solvent. Dichloromethane or hexane are excellent choices due to their polarity matching that of TEHA.[9]
- Extraction: Tightly cap the vial and sonicate for 60 minutes at room temperature.[9] Following sonication, allow the sample to stand at 40°C for 24 hours to simulate exaggerated storage conditions.
- Filtration: Allow the vial to cool to room temperature. Filter the extract through a 0.22 µm PTFE syringe filter into a GC autosampler vial. The PTFE filter is chosen for its compatibility with organic solvents.
- Internal Standard (Optional but Recommended): For improved precision, spike the final extract with an appropriate internal standard (e.g., Tri-n-octylamine) at a known concentration.

B. Extraction from Liquid Matrix (e.g., Aqueous Drug Product)

- Sample Measurement: Pipette 5 mL of the liquid drug product into a 15 mL glass centrifuge tube.
- Solvent Addition: Add 5 mL of hexane to the tube.
- Liquid-Liquid Extraction (LLE): Cap the tube and vortex vigorously for 2 minutes to facilitate the partitioning of the non-polar TEHA from the aqueous phase into the organic hexane layer.
- Phase Separation: Centrifuge the tube at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.

- Sample Collection: Carefully transfer the upper organic (hexane) layer into a GC autosampler vial using a glass Pasteur pipette. Avoid transferring any of the lower aqueous phase.

Visualization: GC-MS Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Sample Preparation and GC-MS Analysis of TEHA.

Instrumental Parameters & Data Analysis

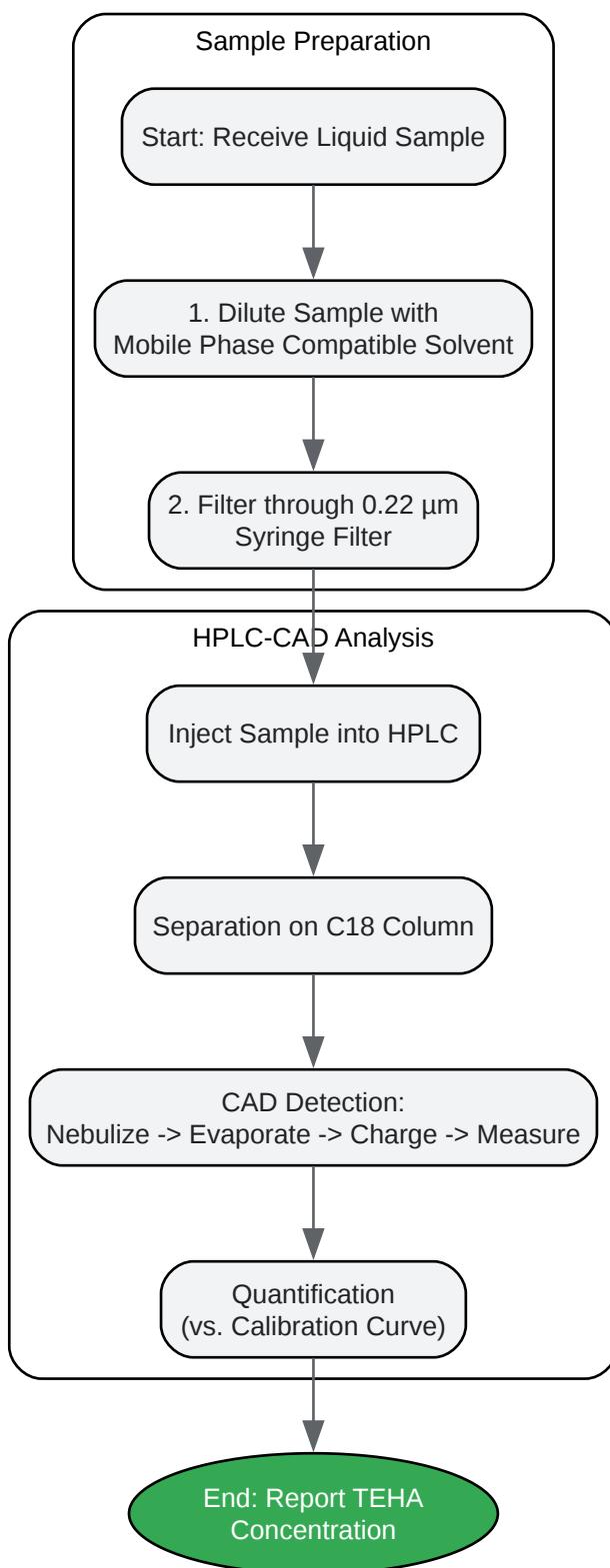
Parameter	Recommended Setting	Rationale
Gas Chromatograph	Agilent 8890 GC or equivalent	Provides robust and reproducible performance.
Mass Spectrometer	Agilent 5977B MSD or equivalent	Offers high sensitivity and specificity.
GC Column	Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 μ m	A low-polarity column ideal for separating non-polar amines.
Injection Mode	Splitless	Maximizes sensitivity for trace-level analysis.
Inlet Temperature	280°C	Ensures complete vaporization of TEHA without thermal degradation.
Carrier Gas	Helium	Inert carrier gas providing good chromatographic efficiency.
Flow Rate	1.0 mL/min (Constant Flow)	Standard flow for this column dimension.
Oven Program	100°C (hold 1 min), ramp at 20°C/min to 320°C (hold 5 min)	The temperature ramp allows for separation from lighter contaminants, while the high final temperature ensures TEHA elutes in a reasonable time.
MS Source Temp.	230°C	Standard source temperature.
MS Quad Temp.	150°C	Standard quadrupole temperature.
Acquisition Mode	Scan (m/z 50-500) for identification; SIM for quantification	Full scan is used to confirm the identity of TEHA by its fragmentation pattern. Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z

242, 353) significantly increases sensitivity for quantification.

Data Analysis: A calibration curve is constructed by analyzing a series of TEHA standards of known concentrations. The peak area of the target quantification ion is plotted against concentration. The concentration of TEHA in the unknown samples is then calculated from this curve.

Method 2: HPLC with Charged Aerosol Detection (HPLC-CAD)

Principle of the Method


This method is an excellent alternative to GC-MS. It leverages a universal detector that does not require the analyte to have a chromophore. The HPLC column effluent is passed into the CAD, where it is first nebulized into fine droplets. The mobile phase is then evaporated, leaving behind dried analyte particles. These particles are charged by a corona discharge and the total charge is measured by an electrometer. The resulting signal is proportional to the mass of the analyte.

Experimental Protocol: Sample Preparation

Sample preparation for HPLC is often simpler, especially for liquid samples.

- **Sample Dilution:** Based on the expected concentration of TEHA, dilute the sample with a suitable solvent. The diluent should be miscible with the mobile phase; a 50:50 mixture of acetonitrile and water is often a good starting point.
- **Filtration:** Filter the diluted sample through a 0.22 µm nylon or PTFE syringe filter into an HPLC autosampler vial to remove any particulates that could damage the column or instrument.

Visualization: HPLC-CAD Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for Sample Preparation and HPLC-CAD Analysis of TEHA.

Instrumental Parameters & Data Analysis

Parameter	Recommended Setting	Rationale
HPLC System	Thermo Scientific Vanquish or equivalent	A modern UHPLC/HPLC system ensures low baseline noise and precise gradients.
Detector	Charged Aerosol Detector (CAD)	Universal detector providing a response proportional to analyte mass.
HPLC Column	Waters XBridge C18, 4.6 x 150 mm, 3.5 µm	A robust, general-purpose C18 column suitable for separating non-polar compounds.
Mobile Phase A	0.1% Formic Acid in Water	The acid modifier helps to improve peak shape for amines.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	The organic solvent for elution.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Gradient	60% B to 100% B over 10 min, hold at 100% B for 5 min	The gradient ensures that the highly non-polar TEHA is eluted from the C18 column.
Column Temp.	40°C	Elevated temperature reduces mobile phase viscosity and can improve peak shape.
Injection Volume	10 µL	A typical injection volume.
CAD Settings	Evaporation Temp: 35°C, Nebulizer: N ₂ at 35 psi	Settings should be optimized for the specific mobile phase and flow rate to ensure complete evaporation without losing the semi-volatile analyte.

Data Analysis: Similar to the GC-MS method, a calibration curve is generated from standards of known concentration. The peak area from the CAD is plotted against concentration to determine the amount of TEHA in unknown samples.

Analytical Method Validation Protocol (per ICH Q2(R1))

Once a method is developed, it must be validated to demonstrate its suitability for the intended purpose.[\[10\]](#)[\[11\]](#) The following outlines the key experiments based on the International Council for Harmonisation (ICH) Q2(R1) guideline.[\[4\]](#)[\[12\]](#)

Parameter	Protocol Summary	Typical Acceptance Criteria
Specificity	Analyze a blank sample (matrix without analyte), a TEHA standard, and a sample of the matrix spiked with TEHA.	No interfering peaks should be observed at the retention time of TEHA in the blank matrix. The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity	Prepare and analyze at least five standards at different concentrations spanning the expected range (e.g., 50% to 150% of the target concentration).	Plot peak area vs. concentration. The correlation coefficient (r^2) should be ≥ 0.995 .
Range	The range is established by confirming that the method has acceptable accuracy, precision, and linearity within the lower and upper concentration limits.	The specified range is suitable for the intended application.
Accuracy	Analyze a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, 120% of target). This is typically done by spiking the sample matrix with known amounts of TEHA.	The percent recovery should be within 98.0% to 102.0% for an assay, or 80.0% to 120.0% for a low-level impurity.
Precision	Repeatability: Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and	The Relative Standard Deviation (RSD) should be $\leq 2.0\%$ for an assay, or $\leq 10.0\%$ for a low-level impurity.

	instrument. Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument.	
Limit of Quantitation (LOQ)	The lowest concentration of TEHA that can be reliably quantified with acceptable precision and accuracy. It can be determined by analyzing a series of low-concentration samples and finding the point where the RSD is $\leq 10\%$.	Signal-to-Noise ratio is typically ≥ 10 .
Limit of Detection (LOD)	The lowest concentration of TEHA that can be detected but not necessarily quantified.	Signal-to-Noise ratio is typically ≥ 3 .
Robustness	Intentionally make small variations to the method parameters (e.g., GC oven temperature $\pm 2^\circ\text{C}$, HPLC flow rate $\pm 0.1 \text{ mL/min}$, mobile phase composition $\pm 2\%$) and assess the impact on the results.	The results should remain unaffected by the minor variations, demonstrating the method's reliability during normal use.

Conclusion

The accurate determination of **Tris(2-ethylhexyl)amine** is critical in ensuring the safety and quality of pharmaceutical products where it may be present as a leachable or extractable. The GC-MS method offers the highest degree of certainty and sensitivity, making it the primary recommended technique. The HPLC-CAD method provides a robust and valuable orthogonal approach. Both protocols, when properly validated according to ICH Q2(R1) guidelines, will yield reliable and defensible data suitable for regulatory submission and quality control. The choice between methods will depend on the specific laboratory instrumentation, sample matrix, and desired sensitivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. products.bASF.com [products.bASF.com]
- 2. pqri.org [pqri.org]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. Tris-(2-Ethylhexyl)amine (TEHA)- Top Chemical Supplier | LYZhongdaChem [lyzhongdachem.com]
- 6. TRIS 2-ETHYLHEXYLAMINE (TRIS2EHA) - Alkyl Amines Chemicals Limited [alkylamines.com]
- 7. grupobiomaster.com [grupobiomaster.com]
- 8. ccsknowledge.com [ccsknowledge.com]
- 9. gcms.cz [gcms.cz]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. Method categories according to the ICH Q2(R1) [mpl.loesungsfabrik.de]
- 12. ICH Official web site : ICH [ich.org]
- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Tris(2-ethylhexyl)amine (TEHA) in Pharmaceutical Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109123#analytical-methods-for-the-determination-of-tris-2-ethylhexyl-amine-concentration>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com